molecular formula C13H24O2Si B14138594 (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one CAS No. 167965-99-3

(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one

Cat. No.: B14138594
CAS No.: 167965-99-3
M. Wt: 240.41 g/mol
InChI Key: SQNXIGVELAFLKX-NSHDSACASA-N
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Description

(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is a specialized organic compound characterized by its unique structure, which includes a tert-butyldimethylsilyloxy group and a cyclopent-2-enone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by cyclization and functionalization to introduce the enone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and anhydrous solvents to prevent hydrolysis of the silyl ether.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form diketones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone involves its interaction with specific molecular targets. The silyloxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. The enone moiety can participate in Michael addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone: The enantiomer of the compound .

    4-(tert-Butyldimethylsilyloxy)-cyclopent-2-enone: Lacks the dimethyl groups on the cyclopentane ring.

    5,5-Dimethylcyclopent-2-enone: Lacks the silyloxy group.

Uniqueness

(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is unique due to the presence of both the silyloxy group and the dimethyl groups on the cyclopentane ring. This combination imparts specific reactivity and stability, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

167965-99-3

Molecular Formula

C13H24O2Si

Molecular Weight

240.41 g/mol

IUPAC Name

(4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one

InChI

InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3/t11-/m0/s1

InChI Key

SQNXIGVELAFLKX-NSHDSACASA-N

Isomeric SMILES

CC1([C@H](C=CC1=O)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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